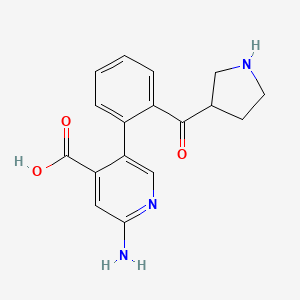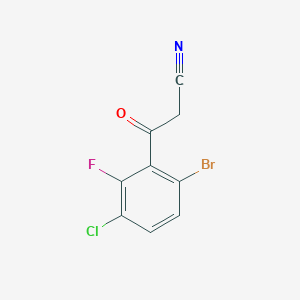
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile is an organic compound with the molecular formula C9H4BrClFNO. It is a derivative of benzoylacetonitrile, featuring bromine, chlorine, and fluorine substituents on the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloro-2-fluorobenzoylacetonitrile typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of benzoylacetonitrile derivatives followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and substitution reactions under controlled conditions to ensure high yield and purity. The process often requires the use of catalysts and specific reaction conditions to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoylacetonitrile derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Aplicaciones Científicas De Investigación
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-chloro-2-fluorobenzoylacetonitrile involves its interaction with various molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and function.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-3-chloro-2-fluorobenzaldehyde: A related compound with similar halogen substituents but different functional groups.
3-Bromo-2-chloro-6-fluorobenzonitrile: Another compound with a similar halogenation pattern on the benzene ring.
Uniqueness
6-Bromo-3-chloro-2-fluorobenzoylacetonitrile is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and properties compared to other halogenated benzoylacetonitrile derivatives. This uniqueness makes it valuable for specialized applications in chemical synthesis and research.
Propiedades
Fórmula molecular |
C9H4BrClFNO |
|---|---|
Peso molecular |
276.49 g/mol |
Nombre IUPAC |
3-(6-bromo-3-chloro-2-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)9(12)8(5)7(14)3-4-13/h1-2H,3H2 |
Clave InChI |
CFPVGDRNQWDFOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1Cl)F)C(=O)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


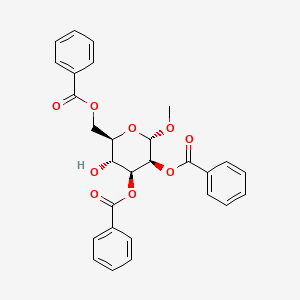
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)
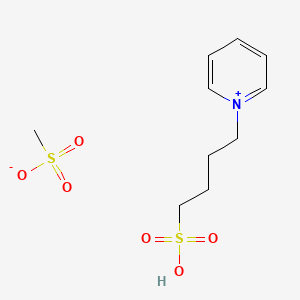
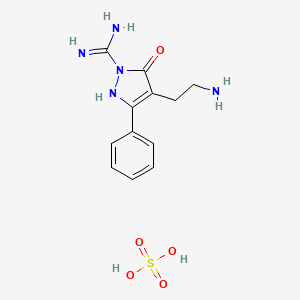


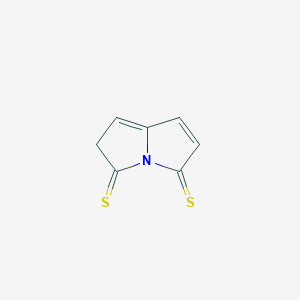
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
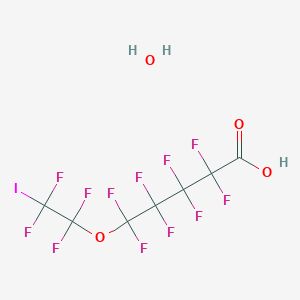
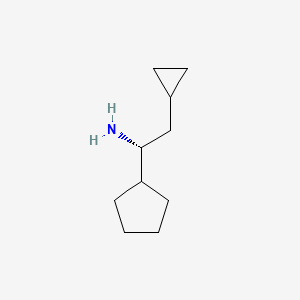

![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)
